2-Bromo-N,N-dimethyl-6-nitroaniline
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Overview
Description
2-Bromo-N,N-dimethyl-6-nitroaniline is an organic compound with the molecular formula C8H10BrN3O2 It is a derivative of aniline, where the aniline ring is substituted with a bromine atom, two methyl groups, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N,N-dimethyl-6-nitroaniline typically involves a multi-step process. One common method includes the nitration of N,N-dimethylaniline followed by bromination. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while the bromination is performed using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N,N-dimethyl-6-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Reduction: The major product is 2-Bromo-N,N-dimethyl-6-aminoaniline.
Oxidation: Products vary based on the oxidizing agent and conditions used.
Scientific Research Applications
2-Bromo-N,N-dimethyl-6-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-N,N-dimethyl-6-nitroaniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect various biochemical pathways, making the compound useful in different applications.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N,N-dimethyl-4-nitroaniline: Similar structure but with the nitro group in a different position.
2-Bromo-6-nitroaniline: Lacks the dimethylamino groups.
4-Bromo-2-methyl-6-nitroaniline: Similar but with a methyl group instead of dimethylamino groups.
Uniqueness
2-Bromo-N,N-dimethyl-6-nitroaniline is unique due to the presence of both the bromine and nitro groups on the aniline ring, along with the dimethylamino groups. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H9BrN2O2 |
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Molecular Weight |
245.07 g/mol |
IUPAC Name |
2-bromo-N,N-dimethyl-6-nitroaniline |
InChI |
InChI=1S/C8H9BrN2O2/c1-10(2)8-6(9)4-3-5-7(8)11(12)13/h3-5H,1-2H3 |
InChI Key |
SIDYUNYBAGEESS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC=C1Br)[N+](=O)[O-] |
Origin of Product |
United States |
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